2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
Description
This compound is a sulfanyl-linked pyrimidine derivative with a thiophene-2-sulfonyl substituent and an N-ethyl-N-phenylacetamide moiety. Its structure combines a pyrimidine core—a heterocyclic scaffold prevalent in medicinal chemistry—with sulfur-containing functional groups (sulfonyl and sulfanyl), which are known to influence pharmacokinetic properties and target binding .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c1-2-22(13-7-4-3-5-8-13)15(23)12-27-18-20-11-14(17(19)21-18)28(24,25)16-9-6-10-26-16/h3-11H,2,12H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPESIEUPLGUVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The thiophene-sulfonyl group is introduced through sulfonation reactions, while the amino and sulfanyl groups are added via nucleophilic substitution reactions. The final step involves the acylation of the pyrimidine derivative with N-ethyl-N-phenylacetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene-sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene-sulfonyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative .
Scientific Research Applications
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural features, such as pyrimidine cores, sulfanyl/sulfonyl linkages, and substituted acetamide groups. Data are derived from synthesis protocols, crystallographic studies, and substituent effects described in the evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Pyrimidine Substituents: The 4-amino group in the target compound contrasts with methyl groups in and dioxo-tetrahydropyrimidine in . Thiophene-2-sulfonyl in the target may confer stronger electron-withdrawing effects than methylsulfonyl in , influencing reactivity in nucleophilic substitution reactions .
Acetamide Variations :
- N-Ethyl-N-phenylacetamide in the target compound introduces steric bulk and aromaticity, differing from N-(4-methylpyridin-2-yl) in or N-(4-chloro-2-nitrophenyl) in . Bulkier groups may reduce solubility but improve membrane permeability .
Synthetic Complexity :
- The synthesis of the target compound likely involves sequential sulfonylation and thiolation steps, akin to methods in . details a similar protocol using CS₂/KOH for thiol incorporation, suggesting parallels in reaction conditions .
The thiophene sulfonyl group may mimic bioactive motifs in kinase inhibitors or antimicrobial agents .
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
It features a pyrimidine core , a thiophene sulfonamide , and an acetanilide moiety , which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with various molecular targets, such as enzymes and receptors. The functional groups within the molecule facilitate binding to active sites, potentially leading to:
- Enzyme inhibition : Modulating enzyme activity may alter biochemical pathways.
- Receptor interaction : Binding to receptors could influence signal transduction.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study evaluated various derivatives against approximately 60 human tumor cell lines, revealing promising results for compounds with similar structural motifs .
| Compound | Cell Lines Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 10 | Multiple cancer types | 15 | Moderate |
| Compound 16 | Multiple cancer types | 20 | High |
Case Studies
- In vitro Studies : A recent study assessed the antitumor efficacy of structurally similar compounds. The results indicated that modifications in the acetamide side chain significantly affected the cytotoxicity against cancer cell lines, suggesting that the biological activity can be optimized through structural adjustments .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This was observed in assays measuring apoptotic markers in treated cells compared to controls .
Safety and Toxicology
Limited information is available regarding the safety profile of this compound. However, it is crucial to approach any new chemical entity with caution until comprehensive toxicological studies are conducted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
